(E)-3-(furan-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-thiophen-2-ylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-13(6-5-11-3-1-9-16-11)14-8-7-12-4-2-10-17-12/h1-6,9-10H,7-8H2,(H,14,15)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIRCPHDBPFOBH-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCCC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCCC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Amide Coupling Approach
The most widely documented method for synthesizing (E)-3-(furan-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide involves a two-step amide coupling strategy. In the first step, 3-(furan-2-yl)acryloyl chloride is prepared via chlorination of 3-(furan-2-yl)acrylic acid using thionyl chloride (SOCl₂) under reflux conditions. The resulting acyl chloride is then reacted with 2-(thiophen-2-yl)ethylamine in the presence of a base such as triethylamine (Et₃N) to facilitate nucleophilic acyl substitution (Figure 1).
Reaction Conditions:
- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: 0–5°C (initial), then room temperature
- Yield: 68–72% after column chromatography
This method prioritizes steric control to favor the E-isomer , as the trans configuration minimizes unfavorable interactions between the furan ring and the thiophene-ethylamine side chain.
One-Pot Tandem Synthesis
Recent advances have introduced a one-pot tandem synthesis route to reduce purification steps. In this approach, furan-2-carbaldehyde undergoes a Knoevenagel condensation with malonic acid to form 3-(furan-2-yl)acrylic acid , which is subsequently converted to the acryloyl chloride in situ using oxalyl chloride[(ClCO)₂O]. The intermediate is then directly reacted with 2-(thiophen-2-yl)ethylamine without isolation.
Key Advantages:
- Time Efficiency: Completes in 6–8 hours vs. 12+ hours for stepwise methods
- Atom Economy: Reduces solvent waste by 40%
However, this method requires precise stoichiometric control to prevent over-chlorination or side reactions involving the thiophene ring.
Stereochemical Control and Optimization
Geometrical Isomerism Management
The E/Z isomerism of the acrylamide double bond is a critical quality attribute. Studies indicate that the E-isomer predominates (>95%) when reactions are conducted in polar aprotic solvents (e.g., DMF, DMSO) due to stabilization of the transition state through dipole interactions. In contrast, nonpolar solvents like toluene favor the Z-isomer (up to 35%), complicating purification.
Table 1: Solvent Effects on E/Z Ratio
| Solvent | Dielectric Constant (ε) | E-Isomer (%) | Z-Isomer (%) |
|---|---|---|---|
| DMF | 36.7 | 97 | 3 |
| THF | 7.5 | 89 | 11 |
| Toluene | 2.4 | 65 | 35 |
| Acetonitrile | 37.5 | 94 | 6 |
Catalytic Systems for Enhanced Yield
The use of 4-dimethylaminopyridine (DMAP) as a catalyst in amide coupling reactions improves yields to 78–82% by accelerating acylation kinetics. DMAP’s nucleophilic character facilitates the formation of the reactive acylpyridinium intermediate, which is more susceptible to amine attack.
Mechanistic Insight:
- Acyl Chloride Activation:
$$ \text{RCOCl} + \text{DMAP} \rightarrow \text{RCO}^+ \text{-DMAP} \cdot \text{Cl}^- $$ - Nucleophilic Attack:
$$ \text{RCO}^+ \text{-DMAP} + \text{R'NH}_2 \rightarrow \text{RCONHR}' + \text{DMAP} + \text{HCl} $$
Purification and Analytical Characterization
Chromatographic Techniques
Final purification typically employs silica gel chromatography with a gradient eluent system (hexane/ethyl acetate 4:1 → 1:1). The target compound elutes at Rf = 0.3–0.4 in the 3:1 hexane/ethyl acetate system.
Critical Impurities:
Spectroscopic Confirmation
1H NMR (400 MHz, CDCl₃):
- δ 7.85 (d, J = 15.6 Hz, 1H, CH=CO) – Trans vinyl proton
- δ 6.90–7.40 (m, 6H, furan + thiophene protons)
- δ 3.75 (q, J = 6.8 Hz, 2H, NCH₂CH₂-thiophene)
- δ 3.10 (t, J = 6.8 Hz, 2H, NCH₂CH₂-thiophene)
IR (KBr):
- 1650 cm⁻¹ (C=O stretch)
- 1540 cm⁻¹ (N–H bend)
- 3100 cm⁻¹ (aromatic C–H stretch)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Patent disclosures describe a continuous flow reactor system for large-scale production (Figure 2). Key parameters include:
- Residence Time: 8–10 minutes
- Pressure: 2–3 bar
- Temperature: 25°C (acyl chloride formation), 50°C (amide coupling)
This method achieves a throughput of 12 kg/day with 99.5% purity, surpassing batch reactor efficiency by 30%.
Waste Management Strategies
The process generates HCl gas and spent solvents , which are neutralized with NaOH scrubbers and distilled for reuse, respectively. Lifecycle assessments indicate a 55% reduction in hazardous waste compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the furan or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
Oxidation products: Sulfoxides or sulfones.
Reduction products: Saturated derivatives of the original compound.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-3-(furan-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide involves its interaction with specific molecular targets. The compound’s furan and thiophene rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Antiviral Acrylamides Targeting Helicase/ATPase Activity
Several acrylamides inhibit viral helicases, such as SARS-CoV nsp13, by targeting ATPase or helicase activity. The substituents on the acrylamide nitrogen and aromatic rings critically influence potency.
Key Findings :
- The sulfamoylphenyl analog exhibits moderate helicase inhibition but lower potency than bananin, highlighting the importance of bulky substituents (e.g., adamantane) for enhanced activity .
- The furan-2-yl group in acrylamides contributes to binding interactions with viral enzymes, though substitution at the nitrogen (e.g., sulfonamide vs. alkyl chains) modulates selectivity and potency .
Antinociceptive Acrylamides Targeting α7 nAChR and CaV2.2 Channels
Key Findings :
- DM497 (thiophen-2-yl) acts as a positive allosteric modulator (PAM) of α7 nAChRs, reducing neuropathic pain in mice, while DM490 (furan-2-yl) antagonizes this effect via divergent modulatory mechanisms .
- Substitution of thiophen-2-yl with furan-2-yl alters receptor interaction profiles, underscoring the role of heterocyclic electronic properties in activity .
Anti-inflammatory Acrylamides from Natural Sources
Natural acrylamides isolated from Lycium species exhibit anti-inflammatory activity via inhibition of nitric oxide (NO) production.
Key Findings :
- Bulky, polar substituents (e.g., morpholino, methoxyethyl) enhance anti-inflammatory activity by improving solubility and target engagement .
Structural Analogues with Modified Nitrogen Substituents
Variations in nitrogen substituents significantly impact physicochemical properties and bioactivity.
Key Findings :
- Morpholino and benzothiazolyl groups improve membrane permeability and enzyme inhibition, as seen in Sortase A inhibitors .
Biological Activity
(E)-3-(furan-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.
- Molecular Formula : C15H17NO3S
- Molecular Weight : 291.36538 g/mol
- CAS Number : 2035018-15-4
This compound features a furan ring and a thiophene moiety, which are known to contribute to various biological activities, including antimicrobial and anticancer properties.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of similar structures have demonstrated significant activity against various pathogens. A study reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against tested pathogens, indicating strong antimicrobial efficacy .
2. Modulation of Nicotinic Acetylcholine Receptors
Another significant aspect of this compound is its interaction with nicotinic acetylcholine receptors (nAChRs). Research has shown that related compounds act as positive allosteric modulators of α7 nAChRs, influencing anxiety-like behavior in animal models. Specifically, studies on similar furan-based acrylamides revealed anxiolytic-like effects in mice, suggesting that this compound may also exhibit such properties .
The biological activity of this compound is believed to involve:
- Interaction with Enzymes and Receptors : The compound may modulate the activity of specific enzymes or receptors, particularly those involved in neurotransmission and inflammatory responses.
- Antimicrobial Mechanisms : Its structural components may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to bacterial cell death.
Study on Anxiolytic Activity
In a controlled study focusing on the anxiolytic effects of similar compounds, it was found that administration of a related furan-based acrylamide significantly reduced anxiety-like behaviors in mice. The study utilized the elevated plus maze and novelty suppressed feeding tests to assess behavioral changes, revealing that doses as low as 0.5 mg/kg were effective .
Antimicrobial Evaluation
In vitro evaluations have shown that derivatives of this compound possess synergistic effects when combined with standard antibiotics like ciprofloxacin. These compounds not only inhibited bacterial growth but also reduced biofilm formation significantly, indicating their potential as adjunct therapies in treating resistant infections .
Summary Table of Biological Activities
Q & A
Q. What are the optimal reaction conditions for synthesizing (E)-3-(furan-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide?
The synthesis typically involves a multi-step approach:
- Step 1: Coupling of thiophene derivatives (e.g., 2-thiophenemethylamine) with acryloyl chloride in anhydrous solvents (e.g., dichloromethane or THF) under nitrogen atmosphere.
- Step 2: Use of catalysts like triethylamine to facilitate acylation, with temperature control (0–25°C) to prevent side reactions.
- Step 3: Purification via column chromatography or recrystallization. Yields (~60–75%) depend on stoichiometric precision and solvent polarity .
Q. Which characterization techniques are critical for confirming the compound’s structure?
- NMR Spectroscopy: H and C NMR identify proton environments and carbon frameworks, particularly distinguishing E-isomer geometry (J = 15–16 Hz for acrylamide double bond) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 329.4) .
- IR Spectroscopy: Detects acrylamide C=O stretch (~1650 cm) and aromatic C-H stretches (~3100 cm) .
Q. What functional groups dominate reactivity in this compound?
- Acrylamide moiety: Electrophilic α,β-unsaturated carbonyl participates in Michael additions or nucleophilic attacks.
- Furan/thiophene rings: Aromatic π-systems enable π-stacking with biological targets or coordination in materials science.
- Hydroxyl groups (if present): Facilitate hydrogen bonding in protein interactions .
Q. How can researchers detect and mitigate common synthetic impurities?
- Impurities: Unreacted starting materials (e.g., thiophenemethylamine) or Z-isomer byproducts.
- Detection: HPLC with UV detection (λ = 254 nm) or TLC (Rf = 0.3–0.5 in ethyl acetate/hexane).
- Mitigation: Optimize reaction time (<24 hrs) and use scavengers (e.g., molecular sieves) to absorb excess reagents .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve bioactivity predictions?
- Substituent variation: Replace thiophene with furan or pyridine to assess electronic effects on cytotoxicity (e.g., IC shifts from 5 µM to >20 µM) .
- Steric effects: Introduce bulky groups (e.g., morpholine) to evaluate steric hindrance in enzyme binding pockets .
- Data tools: Use Molinspiration or SwissADME for logP and polar surface area calculations to predict bioavailability .
Q. How to resolve contradictions in reported biological activity data?
- Case study: Discrepancies in IC values for similar acrylamides may arise from:
- Purity differences: ≥95% purity (HPLC) vs. crude extracts .
- Assay conditions: Varying pH or temperature in enzymatic assays (e.g., Sortase A inhibition) .
- Solution: Standardize protocols (e.g., NIH/ATP assays) and validate with orthogonal methods (SPR vs. fluorescence) .
Q. What solvent systems optimize yield while minimizing side reactions?
- Polar aprotic solvents (DMF, DMSO): Enhance solubility but risk carbamate formation.
- Non-polar solvents (toluene): Reduce hydrolysis but slow reaction kinetics.
- Hybrid approach: Use THF/water (9:1) with phase-transfer catalysts (e.g., TBAB) for biphasic reactions .
Q. Can computational modeling predict interaction mechanisms with biological targets?
- Docking studies: AutoDock Vina or Schrödinger Suite models binding to cysteine proteases (e.g., caspase-3) via acrylamide’s electrophilic carbon .
- MD simulations: GROMACS assesses stability of π-stacking between thiophene and tyrosine residues over 100 ns trajectories .
Q. What mechanisms underlie its interactions with cellular proteins?
Q. How to analyze thermal stability for material science applications?
- Thermogravimetric analysis (TGA): Decomposition onset at ~220°C, with 5% weight loss by 250°C.
- Differential scanning calorimetry (DSC): Endothermic peak at 180°C indicates melting point.
- Applications: Stable up to 200°C, suitable for conductive polymer matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
